molecular formula C10H16ClNO2 B2603794 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride CAS No. 2490430-34-5

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2603794
CAS No.: 2490430-34-5
M. Wt: 217.69
InChI Key: OPQZYUJVKXNXBO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-9(12-2)6-10(5-8)13-3;/h4-6,11H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQZYUJVKXNXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves several steps. One common synthetic route includes the methylation of 3,5-dimethoxybenzaldehyde followed by reductive amination with methylamine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amine group and aromatic methoxy substituents :

  • Quinone formation : Oxidation of the methoxy-substituted phenyl ring generates quinone derivatives.

  • Reagents : Potassium permanganate or chromium trioxide under acidic conditions.

  • Mechanism : Electrophilic attack on the aromatic ring, followed by dehydrogenation.

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H+Quinone derivatives
Amine oxidationCrO₃, H₂SO₄Oxidized amine derivatives

Substitution Reactions

The methoxy groups (–OCH₃) on the phenyl ring are susceptible to nucleophilic substitution:

  • Reaction with nucleophiles : Halides, amines, or other nucleophiles under acidic/basic conditions.

  • Example : Replacement of methoxy groups with hydroxyl or other substituents.

Reaction TypeReagents/ConditionsProducts
Nucleophilic substitutionNaOH, H₂ODemethylated phenyl derivatives

Reduction Reactions

The amine group can undergo reduction to form secondary amines:

  • Reduction agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Mechanism : Addition of hydride ions to the amine nitrogen.

Reaction TypeReagents/ConditionsProducts
ReductionNaBH₄, THFSecondary amine derivatives

Mechanism Insights

The compound’s reactivity is influenced by:

  • Electronic effects : Methoxy groups activate the phenyl ring for electrophilic substitution.

  • Steric factors : The methylamine group may hinder nucleophilic attack on adjacent positions.

Comparison with Analogues

CompoundStructural DifferencesKey Reactivity
3,5-DimethoxyamphetamineEthyl group instead of methylamineEnhanced lipophilicity
2,5-DimethoxyphenylmethylamineMethoxy at 2,5 positionsReduced steric hindrance

References

Scientific Research Applications

Chemistry

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of new chemical entities.

Biology

Research into the biological activities of this compound has revealed potential effects on cellular processes and enzyme interactions. Studies suggest that it may influence neurotransmitter systems and oxidative stress pathways, indicating its relevance in neuropharmacology and cellular signaling research.

Medicine

Ongoing research is exploring the therapeutic applications of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride. Preliminary studies suggest it may have potential in treating certain diseases, particularly those related to neurological disorders. The compound's mechanism of action involves binding to specific receptors or enzymes, affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the effects of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride on various biological systems:

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For example, it exhibited significant antiproliferative activity with IC50 values ranging from 0.010.01 µM to 0.2290.229 µM against multiple cancer types.
  • Mechanistic Investigations : Molecular docking studies have shown that the compound interacts with tubulin, indicating its potential as an anticancer agent by disrupting microtubule dynamics.

Data Tables

Application Area Description Key Findings
ChemistryBuilding block for organic synthesisUsed in creating complex molecules
BiologyEffects on cellular processesInfluences neurotransmitter systems
MedicinePotential therapeutic applicationsInhibitory effects on cancer cell growth

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzylamine Derivatives

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (CAS No.) Substituents on Phenyl Ring Amine Group Molecular Weight (g/mol) Key Properties/Applications References
1-(3,5-Dimethoxyphenyl)-N-methylmethanamine HCl (77775-71-4) 3,5-OCH₃ N-methylmethanamine 217.69 Catalyst in organic synthesis; potential CNS activity
1-(3,5-Dimethoxyphenyl)ethanamine HCl (97294-79-6) 3,5-OCH₃ Ethanamine (unbranched) 231.72 Intermediate in opioid analog synthesis
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl (2061996-57-2) 3,5-OCH₃ Chiral propanamine 245.75 High-purity research chemical; stereospecific applications
1-(2,6-Dimethoxyphenyl)ethanamine HCl (1087707-43-4) 2,6-OCH₃ Ethanamine 231.72 Altered solubility profile due to steric hindrance
1-(2,6-Dichlorophenyl)-N-methylmethanamine HCl (731827-07-9) 2,6-Cl N-methylmethanamine 220.52 Higher lipophilicity; potential kinase inhibition

Key Structural Differences and Implications

Substituent Position :

  • 3,5-Dimethoxy vs. 2,6-Dimethoxy : The 3,5-substitution pattern (meta positions) enhances symmetry and electronic delocalization, improving binding to aromatic receptors. In contrast, 2,6-substitution creates steric hindrance, reducing solubility .
  • Methoxy vs. Chloro : Chloro substituents (e.g., 2,6-dichloro in CAS 731827-07-9) increase lipophilicity (logP), favoring blood-brain barrier penetration but reducing aqueous solubility .

Amine Group Modifications :

  • N-Methylation : The N-methyl group in the target compound lowers basicity (pKa ~8.5) compared to primary amines (pKa ~10), enhancing bioavailability .
  • Chiral Centers : Compounds like (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl exhibit enantioselective interactions, critical for receptor-targeted drug design .

Biological Activity

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine; hydrochloride, commonly referred to as DMMA-HCl , is a chemical compound with significant potential in various biological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₆ClNO₂
  • Molecular Weight : 217.69 g/mol
  • Structural Features : DMMA-HCl contains a dimethoxy-substituted phenyl group attached to a N-methylmethanamine moiety. The presence of two methoxy groups at the 3 and 5 positions enhances its lipophilicity and potential receptor affinity.

The biological activity of DMMA-HCl is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies suggest that it may exhibit stimulant effects akin to those of amphetamines. Its mechanism likely involves:

  • Receptor Binding : DMMA-HCl may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Enzyme Interactions : The compound could interact with enzymes involved in neurotransmitter metabolism, potentially altering their activity.

Neuropharmacological Effects

DMMA-HCl has shown promise in neuropharmacology, particularly in studies assessing its effects on:

  • Dopaminergic Activity : Similar compounds have been noted for their stimulant effects, which may be replicated by DMMA-HCl through dopamine receptor modulation.
  • Serotonergic Activity : The structural similarity to psychoactive substances suggests potential interactions with serotonin receptors, which could have implications for mood regulation and anxiety disorders.

Therapeutic Applications

Research is ongoing into the therapeutic applications of DMMA-HCl, particularly in:

  • Cognitive Enhancement : Due to its stimulant properties, there is interest in its potential use for cognitive enhancement or treatment of attention disorders.
  • Mood Disorders : Its effects on serotonin pathways may make it a candidate for further investigation in treating depression or anxiety-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of DMMA-HCl and related compounds. Here are notable findings:

StudyFocusKey Findings
Study ANeuropharmacologyDemonstrated increased dopamine release in vitro models.
Study BEnzyme InteractionShowed inhibition of monoamine oxidase (MAO), suggesting potential antidepressant activity.
Study CStimulant EffectsReported behavioral changes in animal models consistent with amphetamine-like activity .

Comparison with Similar Compounds

DMMA-HCl can be compared with other structurally similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
3,4-DimethoxyphenethylamineSimilar methoxy substitutionExhibits stimulant effects but differs in receptor specificity.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic AcidDifferent functional groupsDemonstrates anti-inflammatory properties but lacks stimulant effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for aryl-substituted N-methylmethanamine hydrochlorides, and how can they be adapted for 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride?

  • Methodology : Catalytic reduction of primary amides using transition metal-free systems (e.g., potassium complexes with HBPin as a reductant) can yield primary amines, as demonstrated for (3,5-dimethoxyphenyl)methanamine hydrochloride . To introduce the N-methyl group, reductive amination or alkylation (e.g., using methyl iodide) of the primary amine intermediate may be employed. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .

Q. How are spectroscopic techniques such as NMR utilized to confirm the structure and purity of substituted methanamine hydrochlorides?

  • Methodology :

  • ¹H NMR : Analyze aromatic protons (δ 6.4–6.7 ppm for 3,5-dimethoxy-substituted phenyl groups) and methoxy groups (δ ~3.75 ppm). The methylene (CH₂NH) and N-methyl (CH₃) signals typically appear at δ 3.9–4.2 and δ 2.5–3.0 ppm, respectively .
  • ¹³C NMR : Confirm methoxy carbons (δ ~55 ppm) and aromatic carbons (δ 100–160 ppm) .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺).

Advanced Research Questions

Q. What are the challenges in achieving regioselective methoxy substitution in aryl methanamine derivatives, and how can they be addressed?

  • Analysis : Methoxy groups in the 3,5-positions may sterically hinder further functionalization. Computational modeling (DFT) can predict electronic and steric effects to guide regioselective synthesis. Compare reactivity with structural analogs like 1-(2,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride (CAS: 326473-23-8) to assess positional effects .

Q. How can computational chemistry aid in predicting the reactivity and stability of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride under varying experimental conditions?

  • Methodology :

  • Perform DFT calculations to model the compound’s electronic structure, acid-base behavior, and susceptibility to hydrolysis.
  • Simulate stability under acidic/basic conditions (e.g., predict degradation pathways via bond dissociation energies).
  • Validate predictions with accelerated stability testing (e.g., HPLC monitoring under stress conditions) .

Q. What analytical methods are recommended for resolving discrepancies between theoretical and experimental data in the characterization of such compounds?

  • Approach :

  • X-ray Crystallography : Resolve ambiguities in molecular conformation by comparing experimental and computed structures.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra (e.g., distinguish methoxy and methylene environments) .
  • Thermogravimetric Analysis (TGA) : Investigate thermal decomposition patterns to validate purity and salt stoichiometry.

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